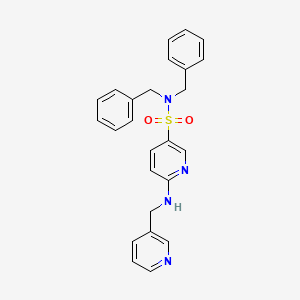
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile is an organic compound characterized by the presence of cyano, dichlorobenzoyl, and nonanedinitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the cyanoethyl group: This step might involve the reaction of an appropriate alkyl halide with a cyanide source under basic conditions.
Introduction of the dichlorobenzoyl group: This could be achieved through a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the nonanedinitrile backbone: This step might involve the reaction of a suitable dinitrile precursor with the previously formed intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions could involve the use of reducing agents such as lithium aluminum hydride to convert nitrile groups to amines.
Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the cyano or dichlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), sodium methoxide (NaOCH₃)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile would depend on its specific application. For example:
Enzyme Inhibition: The compound may interact with the active site of an enzyme, blocking its activity.
Therapeutic Effects: It may target specific molecular pathways involved in disease processes, such as inhibiting the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)pentanedinitrile
- 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)hexanedinitrile
Uniqueness
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
5398-32-3 |
|---|---|
Molekularformel |
C19H19Cl2N3O |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
5-(2-cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile |
InChI |
InChI=1S/C19H19Cl2N3O/c20-16-7-6-15(14-17(16)21)18(25)19(10-5-13-24,8-1-3-11-22)9-2-4-12-23/h6-7,14H,1-5,8-10H2 |
InChI-Schlüssel |
AYIXRBMBBWMYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C(CCCC#N)(CCCC#N)CCC#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


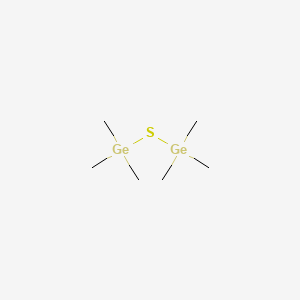


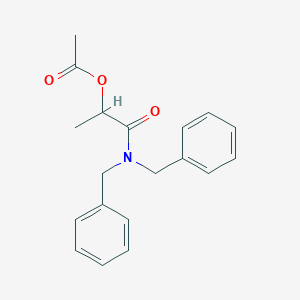

![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
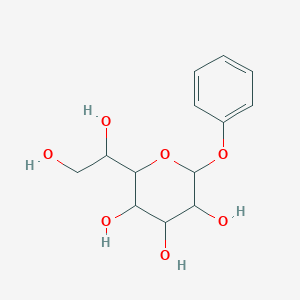
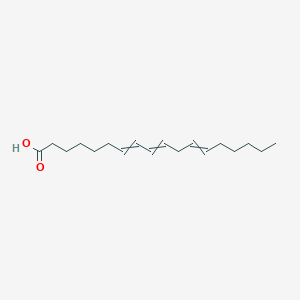

![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)

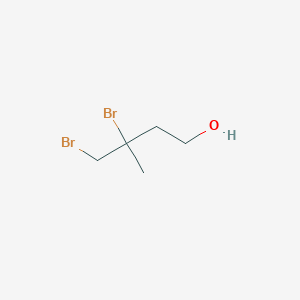
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
